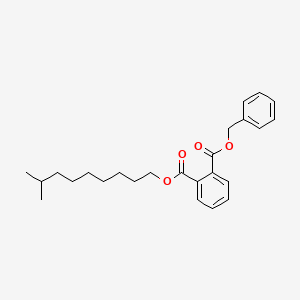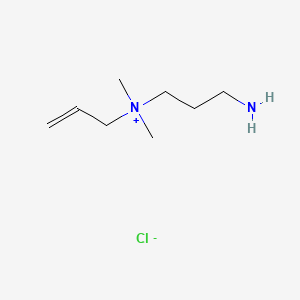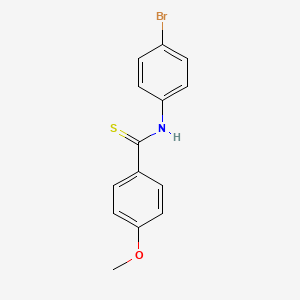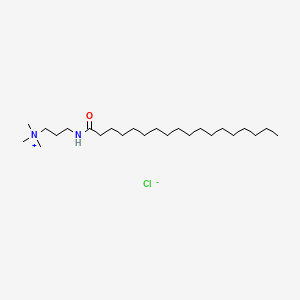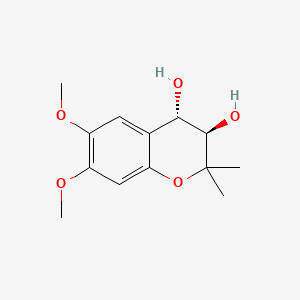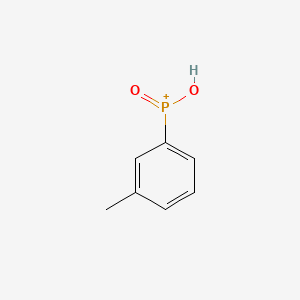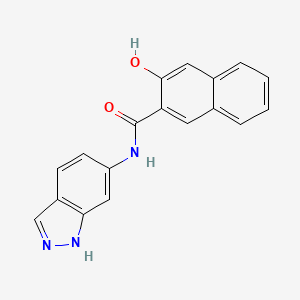![molecular formula C10H13NO B12667750 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 38258-92-3](/img/structure/B12667750.png)
1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxybicyclo[222]oct-5-ene-2-carbonitrile is a bicyclic organic compound characterized by its unique structure, which includes a methoxy group and a nitrile group attached to a bicyclo[222]octene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.
Introduction of Functional Groups: The methoxy and nitrile groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile can be compared with other similar compounds, such as:
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate: This compound has a carboxylate group instead of a nitrile group, leading to different reactivity and applications
1-Methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone:
The uniqueness of this compound lies in its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
38258-92-3 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)6-9(10)7-11/h2,4,8-9H,3,5-6H2,1H3 |
Clé InChI |
XQFSLPUVWRXWSQ-UHFFFAOYSA-N |
SMILES canonique |
COC12CCC(CC1C#N)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


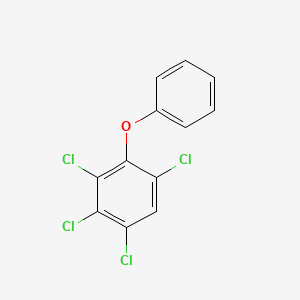

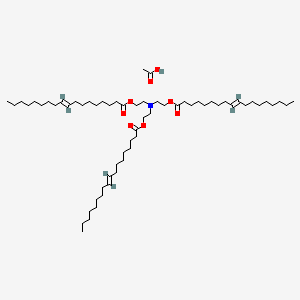
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

